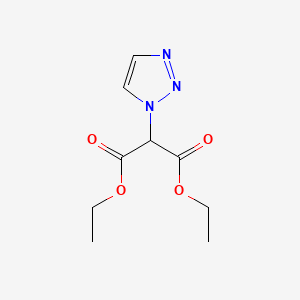

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester

Description

Systematic IUPAC Nomenclature and Functional Group Analysis

The IUPAC name This compound systematically describes the compound’s structure:

- Propanedioic acid backbone : A three-carbon chain with carboxylic acid groups at positions 1 and 3.

- 1H-1,2,3-Triazol-1-yl substituent : A five-membered aromatic ring containing three nitrogen atoms, attached to the central carbon (C2) of the propanedioate skeleton. The “1-yl” suffix indicates substitution at the triazole’s first nitrogen.

- Diethyl esterification : Both carboxylic acid groups are esterified with ethyl groups (-OCH2CH3), forming ethyl malonate derivatives.

Key functional groups include:

Molecular Formula and Structural Isomerism Considerations

The molecular formula C9H13N3O4 (MW 227.22 g/mol) reflects:

- 9 carbon atoms : 3 from propanedioate, 4 from ethyl esters, and 2 from the triazole ring.

- 3 nitrogen atoms : Localized within the triazole moiety.

Structural isomerism arises in two contexts:

- Triazole tautomerism : While the 1H-1,2,3-triazole ring is fixed in the 1-yl substitution pattern, tautomeric shifts could theoretically produce 2H or 3H variants, though these are energetically disfavored in the solid state.

- Ester positional isomerism : If the triazole substituent were attached to C1 or C3 of the propanedioate backbone, distinct isomers would result. However, the IUPAC name specifies substitution at C2, eliminating this possibility.

Comparative Analysis with Related Triazole-Malonate Derivatives

Triazole-malonate hybrids exhibit diverse pharmacological and material science applications, with structural variations influencing their properties:

Critical distinctions :

- Triazole regiochemistry : 1,2,3-triazole derivatives (as in the target compound) exhibit different electronic properties compared to 1,2,4-triazole analogs due to nitrogen atom positioning.

- Substituent connectivity : Direct attachment of the triazole to the malonate backbone (C2) vs. spacer groups (e.g., benzylidene in ) alters conformational flexibility and steric effects.

- Functional group interplay : The presence of an exocyclic double bond in introduces additional sites for conjugation and reactivity absent in the parent compound.

Properties

CAS No. |

817176-68-4 |

|---|---|

Molecular Formula |

C9H13N3O4 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

diethyl 2-(triazol-1-yl)propanedioate |

InChI |

InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3 |

InChI Key |

VGCIEPOGVSEJPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N1C=CN=N1 |

Origin of Product |

United States |

Preparation Methods

Compound Overview and Properties

Before delving into preparation methods, understanding the structural characteristics and physicochemical properties of the target compound is essential for optimizing synthetic approaches.

Physical and Chemical Properties

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester possesses the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₄ |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | Diethyl 2-(triazol-1-yl)propanedioate |

| Standard InChI | InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3 |

| Standard InChIKey | VGCIEPOGVSEJPD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C(=O)OCC)N1C=CN=N1 |

The compound features a 1,2,3-triazole ring attached to a diethyl malonate moiety, creating a molecule with both nucleophilic (triazole) and electrophilic (ester) sites.

General Synthetic Strategies

While specific synthesis protocols for this compound are limited in the available literature, several approaches can be adapted from related triazole derivatives synthesis. The preparation generally employs one of two primary strategies: direct N-alkylation of 1H-1,2,3-triazole with appropriate malonate derivatives or cycloaddition reactions to form the triazole ring after incorporating the malonate component.

Direct N-alkylation Approach

The direct N-alkylation approach involves the reaction of 1H-1,2,3-triazole with an appropriate diethyl malonate derivative containing a leaving group. This method is conceptually similar to procedures described for related triazole derivatives.

Base-Promoted Alkylation

The most common approach involves deprotonation of the triazole with a suitable base followed by nucleophilic substitution with a malonate derivative:

| Reagent | Function | Typical Quantity |

|---|---|---|

| 1H-1,2,3-triazole | Nucleophile | 1.0 equivalent |

| Diethyl bromomalonate | Electrophile | 1.0-1.2 equivalents |

| NaH, t-BuONa, or t-BuOK | Base | 1.1-1.5 equivalents |

| THF or DMF | Solvent | 0.2-0.5 M concentration |

| Temperature | Reaction condition | 0-25°C for deprotonation, 25-60°C for alkylation |

| Time | Reaction condition | 4-16 hours |

The reaction typically involves generating the triazole salt in situ by treating 1H-1,2,3-triazole with an appropriate base, followed by addition of the diethyl bromomalonate as an alkylating agent. This method can result in N-1 and N-2 regioisomers, requiring careful separation techniques to isolate the desired N-1 isomer.

Synthesis via Adaptation of Related Triazole Preparations

DBU-Promoted Synthesis Adaptation

Procedures using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base have been successful in synthesizing various triazole derivatives and could be adapted for the preparation of the target compound:

| Reagent | Quantity | Function |

|---|---|---|

| 1H-1,2,3-triazole | 0.5 mmol (1.0 eq) | Starting material |

| Diethyl bromomalonate | 0.6 mmol (1.2 eq) | Alkylating agent |

| DBU | 0.6 mmol (1.2 eq) | Base |

| Acetonitrile | 2.5 mL (0.2 M) | Solvent |

| Temperature | 50-60°C | Reaction condition |

| Time | 12-16 hours | Reaction condition |

The general procedure involves:

Purification and Characterization

Purification Methods

Purification of this compound typically involves one or more of the following techniques:

Characterization Data

Although complete characterization data specific to this compound is limited in the available literature, expected spectroscopic data based on similar compounds would include:

¹H NMR Spectroscopic Data (Predicted)

| Hydrogen Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Triazole C-H | 7.5-8.5 | singlets | 2H |

| Malonate C-H | 5.0-5.5 | singlet | 1H |

| -OCH₂CH₃ | 4.1-4.5 | quartet | 4H |

| -OCH₂CH₃ | 1.1-1.4 | triplet | 6H |

¹³C NMR Spectroscopic Data (Predicted)

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160-170 |

| Triazole C=N | 130-145 |

| Triazole C-H | 120-135 |

| Malonate C-H | 65-75 |

| -OCH₂CH₃ | 60-65 |

| -OCH₂CH₃ | 13-15 |

Advanced Synthetic Approaches

Phase-Transfer Catalysis Method

Applying phase-transfer catalysis techniques could potentially improve the yield and selectivity when preparing the target compound. This approach has been successful for related triazole derivatives:

| Reagent | Quantity | Function |

|---|---|---|

| 1H-1,2,3-triazole | 1.2 mmol (1.0 eq) | Starting material |

| Diethyl bromomalonate | 1.2 mmol (1.0 eq) | Alkylating agent |

| Tetrabutylammonium bromide | 0.11 mmol (10 mol%) | Phase-transfer catalyst |

| KOH (finely ground) | 2.4 mmol (2.0 eq) | Base |

| Diethyl ether | 0.2 M | Solvent |

| Temperature | Room temperature | Reaction condition |

| Time | 4 hours | Reaction condition |

The procedure involves:

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and potentially improve yields. For the synthesis of the target compound, a microwave-assisted approach might involve:

| Parameter | Condition |

|---|---|

| Power | 100-300 W |

| Temperature | 80-120°C |

| Time | 15-30 minutes |

| Pressure | Sealed vessel (up to 300 psi) |

| Solvent | DMF or acetonitrile |

This method could potentially reduce reaction times from hours to minutes while maintaining or improving yields.

Challenges and Considerations

Several challenges must be addressed when synthesizing this compound:

Regioselectivity

1H-1,2,3-triazole can undergo alkylation at multiple positions (N-1 or N-2), potentially leading to a mixture of regioisomers. Controlling regioselectivity is crucial for obtaining the desired N-1 isomer.

Reaction Conditions Optimization

The following parameters require careful optimization:

| Parameter | Consideration |

|---|---|

| Base strength | Too strong a base may lead to side reactions; too weak may result in incomplete deprotonation |

| Solvent polarity | Affects the rate of nucleophilic substitution and solubility of reagents |

| Temperature | Higher temperatures increase reaction rates but may promote side reactions |

| Reaction time | Extended reaction times may lead to degradation or unwanted side products |

Purification Challenges

Separation of the target compound from potential regioisomers and other side products requires careful chromatographic techniques. The compound's polarity, due to the triazole ring, necessitates well-optimized solvent systems for effective separation.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester undergoes various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different oxidation states.

Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized triazole derivatives.

Reduction: Diethyl propanediol derivatives.

Substitution: Substituted triazole esters.

Scientific Research Applications

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: Investigated for its potential as an anticancer and antiviral agent.

Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other diethyl esters of substituted propanedioic acids (Table 1):

*Estimated based on triazole’s polarity and ester contributions.

Physicochemical Properties

- Polarity : The triazole substituent increases polarity compared to alkyl analogues (e.g., LogP ~2.5 vs. 3.11 for allyl derivatives) due to nitrogen’s electronegativity. However, ester groups mitigate hydrophilicity, balancing membrane permeability and solubility .

- Stability : Triazole’s aromaticity confers thermal and metabolic stability, advantageous for prodrugs .

Biological Activity

Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 1,2,3-triazole derivatives, which are known for their pharmacological significance. The synthesis of this compound typically involves the reaction of malonic acid derivatives with azides under specific conditions to yield high-purity products. For instance, a method involving diazido diethyl malonate has been reported to produce various triazole derivatives efficiently .

Biological Activity

The biological activity of propanedioic acid derivatives has been extensively studied, revealing several key properties:

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For example, studies have shown that certain triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds synthesized with this scaffold demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and HCT-116 .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol | MCF-7 | 1.1 |

| Same Compound | HCT-116 | 2.6 |

| Same Compound | HepG2 | 1.4 |

These results suggest that propanedioic acid derivatives may serve as promising leads in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of propanedioic acid derivatives has also been highlighted in various studies. Compounds featuring the 1H-1,2,3-triazole structure showed potent antibacterial and antifungal activities. For instance, several synthesized compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with some exhibiting better performance than standard antibiotics like metronidazole .

| Compound | Activity Type | Pathogen | Inhibition Rate |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | High |

| Compound B | Antifungal | S. aureus | Moderate |

These findings underscore the versatility of propanedioic acid derivatives in treating infections.

The mechanism of action for the biological activities of these compounds can be attributed to their ability to inhibit key enzymes involved in cellular processes. For example:

- Thymidylate Synthase Inhibition : The anticancer activity is primarily linked to the inhibition of TS, leading to disrupted DNA synthesis and subsequent apoptosis in cancer cells .

- Cell Membrane Disruption : The antimicrobial effects may arise from the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have illustrated the clinical relevance of triazole derivatives:

- Case Study on Anticancer Activity : A study evaluated a series of triazole-containing compounds for their cytotoxic effects against multiple cancer cell lines. Results indicated that modifications in the triazole ring significantly influenced their potency and selectivity towards cancer cells.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antifungal properties of triazole derivatives against clinical strains of Candida species. The study found that some modifications resulted in enhanced antifungal activity compared to traditional antifungal agents.

Q & A

Q. What is the most efficient synthetic route for Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester, and how can reaction conditions be optimized for high yield?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" reaction. A typical protocol involves:

- Reacting a propargyl-modified diethyl malonate derivative with an organic azide.

- Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a t-BuOH/H₂O solvent system at 25–50°C for 12–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Optimization strategies include adjusting catalyst loading (1–5 mol%), solvent polarity, and azide/alkyne stoichiometry (1:1.2 ratio recommended) to suppress side reactions like Glaser coupling .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm triazole ring formation (characteristic peaks at δ 7.8–8.2 ppm for H-5 of 1,4-disubstituted triazole) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 2100 cm⁻¹ (absence of alkyne C≡C, confirming reaction completion) .

- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 242.1 for C₉H₁₂N₃O₄) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the triazole ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the malonate carbonyl groups, facilitating nucleophilic attack. For example:

- Electron-deficient triazoles (e.g., 4-nitro substituents) increase reactivity toward amines or alcohols, reducing reaction times by 30–50% compared to unsubstituted triazoles.

- Computational studies (DFT) show a linear correlation between triazole ring Hammett σ values and malonate carbonyl electrophilicity (Δδ 13C up to 3.5 ppm) .

- Kinetic studies using stopped-flow UV-Vis reveal second-order rate constants (k₂) of 0.15–0.45 M⁻¹s⁻¹ for aminolysis, depending on substituents .

Q. What strategies can resolve contradictions in regioselectivity observed during the synthesis of triazole-containing malonate derivatives under different catalytic conditions?

Contradictions often arise from competing kinetic vs. thermodynamic control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.